molecular formula C13H18ClNO2 B1388310 Allyl-(5,9-dihydro-6,8-dioxa-benzocyclo-hepten-7-ylmethyl)-amine hydrochloride CAS No. 1185303-11-0

Allyl-(5,9-dihydro-6,8-dioxa-benzocyclo-hepten-7-ylmethyl)-amine hydrochloride

Cat. No. B1388310
CAS RN: 1185303-11-0
M. Wt: 255.74 g/mol
InChI Key: SCRBYBQAKGSBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl-(5,9-dihydro-6,8-dioxa-benzocyclo-hepten-7-ylmethyl)-amine hydrochloride, commonly referred to as Allyl-AMH, is a synthetic compound that has been used for various scientific applications. It is a colorless, water-soluble solid that is produced through a multi-step synthesis process. Allyl-AMH is a versatile compound that has been used to study a variety of biochemical and physiological processes, as well as to conduct laboratory experiments.

Scientific Research Applications

Allyl-AMH has been used for a variety of scientific research applications, including the study of biochemical and physiological processes. It has been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various compounds. Additionally, Allyl-AMH has been used in laboratory experiments to study the effects of various compounds on cell cultures and other biological systems.

Mechanism of Action

Allyl-AMH is a protonophore, meaning that it binds to and transports protons across cell membranes. This allows Allyl-AMH to modulate the acidity of the cell environment, which can affect the activity of various enzymes and other molecules. Additionally, Allyl-AMH has been found to interact with certain receptors, such as muscarinic receptors, which can affect the activity of certain signaling pathways.
Biochemical and Physiological Effects
Allyl-AMH has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, Allyl-AMH has been found to modulate the activity of certain signaling pathways, including the cAMP pathway, which is involved in the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

Allyl-AMH has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is water-soluble, making it easy to work with. Additionally, Allyl-AMH has a wide range of applications, making it a versatile compound for use in laboratory experiments. However, Allyl-AMH can be toxic in high concentrations, so care must be taken to avoid overexposure to the compound.

Future Directions

There are several potential future directions for the use of Allyl-AMH. It could be used to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various compounds. Additionally, Allyl-AMH could be used to study the effects of various compounds on cell cultures and other biological systems. Additionally, Allyl-AMH could be used to study the effects of various compounds on the brain, as well as to investigate the mechanisms of action of various neurological disorders. Finally, Allyl-AMH could be used to study the effects of various compounds on the immune system, as well as to investigate the mechanisms of action of various diseases.

properties

IUPAC Name

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-2-7-14-8-13-15-9-11-5-3-4-6-12(11)10-16-13;/h2-6,13-14H,1,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRBYBQAKGSBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1OCC2=CC=CC=C2CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl-(5,9-dihydro-6,8-dioxa-benzocyclo-hepten-7-ylmethyl)-amine hydrochloride
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Allyl-(5,9-dihydro-6,8-dioxa-benzocyclo-hepten-7-ylmethyl)-amine hydrochloride
Reactant of Route 3
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Allyl-(5,9-dihydro-6,8-dioxa-benzocyclo-hepten-7-ylmethyl)-amine hydrochloride
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Allyl-(5,9-dihydro-6,8-dioxa-benzocyclo-hepten-7-ylmethyl)-amine hydrochloride
Reactant of Route 5
Allyl-(5,9-dihydro-6,8-dioxa-benzocyclo-hepten-7-ylmethyl)-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Allyl-(5,9-dihydro-6,8-dioxa-benzocyclo-hepten-7-ylmethyl)-amine hydrochloride

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